Monaspiloindole

Description

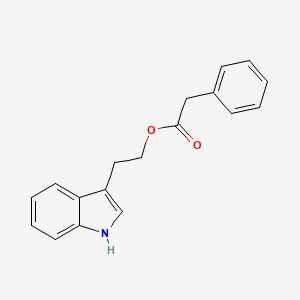

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)ethyl 2-phenylacetate |

InChI |

InChI=1S/C18H17NO2/c20-18(12-14-6-2-1-3-7-14)21-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2 |

InChI Key |

PIPKOTNRURWQII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCC2=CNC3=CC=CC=C32 |

Synonyms |

monaspiloindole |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Monaspiloindole

Chromatographic Techniques for Monaspiloindole Purification

The initial step in studying a natural product like this compound involves its separation from a myriad of other metabolites present in the crude extract. hmdb.ca Fungal extracts, such as those from Monascus species, are particularly complex, containing a wide array of compounds with varying polarities. Column chromatography is a foundational technique for the initial fractionation of these extracts, often followed by more advanced and higher-resolution methods to achieve pure compounds. hmdb.ca

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. This technique offers high resolution and sensitivity, making it ideal for separating structurally similar compounds from a complex mixture. For the isolation of indole (B1671886) derivatives like this compound, reversed-phase HPLC is commonly employed.

In a typical application, a semi-preparative HPLC system equipped with a C18 column is used. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, which allows for the efficient elution of compounds with a range of polarities. Detection is commonly achieved using ultraviolet (UV) or diode array detectors (DAD), which are effective for chromophoric compounds like this compound. The use of ion-pairing agents in the mobile phase can further enhance the separation of charged or highly polar molecules.

| Parameter | Typical Conditions for this compound Purification |

| Technique | Semi-Preparative High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water |

| Detection | UV or Diode Array Detector (DAD) |

| Mode | Ion-Pair Reversed-Phase (IP-RP) may be used to improve separation |

Countercurrent Chromatography and Preparative Techniques

Countercurrent Chromatography (CCC) is a preparative liquid-liquid chromatography technique that circumvents the use of a solid support, thereby eliminating issues of irreversible sample adsorption. This method relies on partitioning a sample between two immiscible liquid phases. One phase is held stationary by centrifugal force, while the other (mobile) phase is pumped through it, leading to a continuous liquid-liquid extraction process that separates components based on their partition coefficients.

CCC is particularly well-suited for the fractionation of crude natural product extracts and the purification of target compounds like this compound. Its high sample loading capacity makes it an efficient preparative tool. By carefully selecting a biphasic solvent system, a high degree of purification can be achieved. The versatility of CCC allows it to be operated in either normal-phase or reversed-phase mode simply by switching which liquid phase is mobile and which is stationary. This flexibility makes it a powerful technique for isolating compounds with diverse chemical properties from complex biological matrices.

Spectroscopic and Spectrometric Methods for this compound Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for de novo structure elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

1D NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment and number of different hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum shows signals corresponding to aromatic protons of the indole ring, methylene (B1212753) protons of the ethyl linker, and protons of the phenylacetyl moiety. The ¹³C NMR spectrum complements this by showing the corresponding carbon signals, including the characteristic carbonyl carbon.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between these atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. These correlations were crucial in piecing together the fragments of this compound and confirming the link between the indole and phenylacetyl parts. researchgate.net The structure of related new compounds, such as 6′-hydroxythis compound, has been determined by comparing their NMR data directly to that of this compound.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |

| 2 | 123.6 | 7.18 (d, 2.4) |

| 3 | 111.9 | - |

| 3a | 127.4 | - |

| 4 | 119.0 | 7.23 (dd, 8.0, 1.2) |

| 5 | 119.5 | 7.02 (ddd, 8.0, 7.2, 1.2) |

| 6 | 121.7 | 7.08 (ddd, 8.0, 7.2, 1.2) |

| 7 | 111.4 | 7.55 (d, 8.0) |

| 7a | 136.4 | - |

| 8 | 29.1 | 3.06 (t, 6.8) |

| 9 | 64.9 | 4.38 (t, 6.8) |

| 1' | 138.1 | - |

| 2' | 129.4 | 7.29 (m) |

| 3' | 128.5 | 7.29 (m) |

| 4' | 126.8 | 7.29 (m) |

| 5' | 128.5 | 7.29 (m) |

| 6' | 129.4 | 7.29 (m) |

| 7' | 41.5 | 3.65 (s) |

| 8' | 171.1 | - |

| Note: NMR data is based on published literature and may vary slightly based on the solvent used. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a key technique used to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. For this compound, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis provided the data necessary to establish its molecular formula as C18H17NO2.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass-to-charge ratios with very high accuracy (typically in parts per million, ppm). This precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental formulas. In addition to providing the molecular formula, mass spectrometry can induce fragmentation of the parent ion, and the resulting fragmentation pattern offers valuable clues about the molecule's substructures, further corroborating the structure determined by NMR.

| Parameter | Value for this compound |

| Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |

| Molecular Formula | C18H17NO2 |

| Reported Ion | [M+Na]⁺ |

| Method | Provides highly accurate mass measurement to determine elemental composition. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are complementary, as their selection rules differ. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, making it particularly sensitive to polar bonds like C=O (carbonyl) and N-H (amine/amide). Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability, making it effective for analyzing non-polar bonds, such as C=C bonds in aromatic systems.

In the structural analysis of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The N-H stretch of the indole ring, the C=O stretch of the ester group, and C-H and C=C stretches from the aromatic rings would all produce characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Spectroscopy Type |

| Indole N-H | N-H Stretch | 3200-3500 | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Alkyl C-H | C-H Stretch | 2850-3000 | IR, Raman |

| Ester C=O | C=O Stretch | 1735-1750 | IR |

| Aromatic C=C | C=C Stretch | 1400-1600 | IR, Raman |

| Ester C-O | C-O Stretch | 1000-1300 | IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

The determination of a molecule's three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of its characterization, as different stereoisomers can exhibit vastly different biological activities. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive technique for elucidating stereochemical details. The two primary methods of chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation in solution.

For a compound like this compound, which possesses stereogenic centers, ECD would be an invaluable tool. The process would typically involve:

Experimental Measurement: Recording the ECD spectrum of a purified sample of this compound dissolved in a suitable solvent.

Computational Modeling: Using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the theoretical ECD spectra for all possible stereoisomers of this compound.

Comparison and Assignment: The experimentally measured ECD spectrum is then compared with the computationally generated spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the this compound sample. researchgate.net

While direct experimental ECD data for this compound is not yet available in published literature, this combined experimental and computational approach is a standard and reliable method for the stereochemical elucidation of novel natural products, including other indole alkaloids. researchgate.net

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the rotation of the plane of linearly polarized light as it passes through a chiral sample, plotted as a function of wavelength. The resulting ORD curve is related to the ECD spectrum through the Kronig-Kramers transforms. Historically, ORD was a primary method for stereochemical assignments and can still provide valuable complementary data to ECD. The comparison of experimental ORD data with values calculated for theoretical conformers can aid in assigning absolute configurations. researchgate.net

The application of these chiroptical techniques is crucial for a complete understanding of this compound's structure, as its biological function is intrinsically linked to its specific 3D architecture.

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformation in solution by comparing experimental spectra with quantum chemical calculations. |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light as a function of wavelength. | Complements ECD data for the assignment of absolute stereochemistry. |

X-ray Crystallography for Absolute Configuration Determination (if applicable to this compound)

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its atomic connectivity, conformation, and absolute stereochemistry. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.

The process for analyzing this compound via X-ray crystallography would involve the following key steps:

Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of this compound. This involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. Sophisticated computational algorithms are then used to solve the phase problem and generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined and the molecular structure is built and refined.

A key advantage of X-ray crystallography is its ability to determine the absolute configuration of a chiral molecule directly, especially if the crystal contains a heavy atom. By analyzing the anomalous dispersion of X-rays, the true handedness of the molecule can be established. While there are no published reports of a successful X-ray crystallographic analysis of this compound to date, this technique remains the most definitive method for confirming its absolute stereochemistry, should suitable crystals be obtained in the future. researchgate.net

| Step | Description | Relevance to this compound |

| Crystallization | Growing a well-ordered, single crystal of the compound. | A prerequisite for X-ray diffraction analysis of this compound. |

| Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern. | Provides the raw data needed to determine the molecular structure. |

| Structure Solution | Using computational methods to convert the diffraction pattern into a 3D model of the molecule. | Would provide the exact atomic coordinates and absolute stereochemistry of this compound. |

Biosynthetic Pathway Elucidation and Genetic Determinants of Monaspiloindole Production

Characterization of Key Enzymes and Proposed Enzymatic Cascade in Monaspiloindole Biosynthesis

Once a candidate BGC is identified, the next critical step is to experimentally validate the functions of the encoded enzymes and to piece together the sequence of biochemical reactions that lead to this compound.

This compound is a unique structure derived from two primary building blocks: phenylacetic acid and an indole (B1671886) moiety. researchgate.net Isotopic labeling studies are a powerful technique to trace the metabolic fate of these precursors. By feeding the Monascus culture with isotopically labeled phenylacetic acid and an indole source, such as tryptophan or indole itself, researchers can track the incorporation of these labeled atoms into the final this compound molecule. This provides direct evidence for the precursor molecules utilized in the biosynthesis and can offer clues about the initial steps of the enzymatic cascade. For example, studies on other fungal indole alkaloids have successfully used labeled precursors to confirm their biosynthetic origins.

The structural complexity of this compound suggests the involvement of various "tailoring" enzymes that modify a core scaffold. These often include cytochrome P450 monooxygenases (P450s), which catalyze a wide range of oxidative reactions, and various transferases that might be responsible for attaching the phenylacetyl group. biorxiv.org Detailed biochemical assays using purified enzymes expressed in a heterologous host can reveal their specific substrates and the reactions they catalyze. For instance, the characterization of P450s in other monoterpene indole alkaloid pathways has been crucial in understanding the diversification of these compounds. biorxiv.org Similar mechanistic studies on the enzymes from the this compound BGC are necessary to fully elucidate their roles in constructing the final molecule.

Investigation of Phenylacetic Acid and Indole Precursor Incorporation

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is often tightly controlled at the genetic level, ensuring that they are synthesized only when needed. This regulation is typically mediated by transcription factors that bind to specific DNA sequences within the BGC, thereby activating or repressing the expression of the biosynthetic genes. mdpi.commdpi.com Identifying these regulatory elements is key to understanding the natural conditions that trigger this compound production and for potentially enhancing its yield through genetic engineering. Studies on other Monascus metabolites have shown that transcription factors play a crucial role in controlling their biosynthesis. researchgate.net For example, the deletion or overexpression of specific transcription factors in Monascus purpureus has been shown to significantly alter the production of pigments and monacolin K. researchgate.net It is highly probable that a similar regulatory mechanism, involving dedicated transcription factors within or near the BGC, governs the biosynthesis of this compound.

Transcriptional Regulators and Their Role in BGC Expression

Strategies for Metabolic Engineering of this compound in Fungal Hosts

Metabolic engineering offers a powerful toolkit to enhance the production of valuable compounds by rationally modifying an organism's genetic makeup. berkeley.edumdpi.com These strategies can be applied to increase the yield of this compound by redirecting metabolic flux towards its biosynthetic pathway, removing competing pathways, or expressing the entire pathway in a more manageable host organism.

Conversely, gene deletion can be used to eliminate the production of unwanted byproducts or to prevent the diversion of common precursors to other pathways. In Monascus ruber, disrupting the mrpigH gene not only affected pigment production but also led to a drastic decrease in the mycotoxin citrinin, showcasing how targeted gene deletion can improve product profile and safety. preprints.org For this compound, this could involve overexpressing its core synthase and key tailoring enzymes while potentially deleting genes for major competing metabolites like the azaphilone pigments to maximize the precursor pool available for its synthesis.

Many fungal BGCs are silent or expressed at very low levels under standard laboratory conditions. nih.govfrontiersin.org A powerful strategy to overcome this is to clone the entire BGC and transfer it into a well-characterized, genetically tractable host organism—a process known as heterologous expression. nih.govrsc.org This approach allows for reliable production of the compound away from the complex regulatory network of its native producer. frontiersin.org

Suitable fungal hosts for heterologous expression include Aspergillus species and the yeast Saccharomyces cerevisiae. nih.gov A notable success in this area involves the monacolin K (lovastatin) pathway. The entire BGC from Aspergillus terreus has been successfully expressed in other fungi. More relevantly, the monacolin K gene cluster from Monascus pilosus has been successfully overexpressed in Aspergillus oryzae by co-expressing the global regulator laeA, leading to the production of monacolin K in the heterologous host. researchgate.net Reconstructing the this compound pathway in a host like S. cerevisiae or A. oryzae would be a promising future strategy. This would not only facilitate production but also enable detailed characterization of the biosynthetic pathway and allow for combinatorial biosynthesis approaches to generate novel analogues of the molecule.

Molecular Mechanisms of Action and Mechanistic Biological Activities of Monaspiloindole

Enzyme Inhibition Profiles and Mechanistic Investigations

The ability of Monaspiloindole to interact with and inhibit enzymes is a key area of its mechanistic investigation. Research has primarily focused on its effect on acetylcholinesterase, while broader enzymatic screening remains limited.

Investigations into the bioactivity of this compound have identified it as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov In a study evaluating indole (B1671886) derivatives from the endophytic fungus Colletotruchum sp., this compound was tested for its AChE inhibitory activity using the Ellman method. researchgate.netnih.gov

The results demonstrated that this compound exhibits weak inhibitory activity against AChE. researchgate.netnih.gov It recorded a half-maximal inhibitory concentration (IC₅₀) value of 69.30 ± 6.27 μmol/L. researchgate.netnih.govcqvip.com This level of inhibition is considered modest when compared to the positive control, tacrine, which had an IC₅₀ value of 0.61 ± 0.07 μmol/L in the same assay. researchgate.netnih.gov The specific molecular interactions, such as the binding site and type of inhibition (e.g., competitive, non-competitive), have not been fully elucidated.

| Compound | IC₅₀ (μmol/L) | Reference Compound | IC₅₀ of Reference (μmol/L) |

|---|---|---|---|

| This compound | 69.30 ± 6.27 | Tacrine | 0.61 ± 0.07 |

Beyond its effects on acetylcholinesterase, detailed mechanistic studies on other specific enzyme targets of this compound are not extensively documented in the scientific literature. The initial report on the isolation of this compound mentioned that all compounds obtained were evaluated for their scavenging properties, but specific data and mechanistic details for this compound were not provided. jst.go.jp Further research is required to identify other potential enzyme targets and to characterize the kinetics of such interactions.

Molecular Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound

Antimicrobial Activity: Mechanistic Insights into Fungicidal and Antibacterial Effects

While various secondary metabolites from the Monascus genus are known to possess antimicrobial properties, specific research detailing the mechanisms of action for this compound is limited.

There is currently a lack of specific studies in the reviewed scientific literature that investigate the fungicidal effects of this compound. The cellular targets and metabolic or signaling pathways in fungal systems that might be perturbed by this specific compound have not been identified.

Information regarding the specific modes of action of this compound against bacterial organisms is not available in the current body of scientific literature. Mechanistic studies to determine its potential antibacterial effects, including its impact on bacterial cell walls, protein synthesis, or other cellular processes, have not been reported.

Cellular Targets and Pathways Perturbed in Fungal Systems

Antiproliferative Mechanisms in Investigated Cell Lines

Scientific investigations into the potential antiproliferative activity of this compound are not found in the reviewed literature. Consequently, there is no available data on its mechanisms of action in cancer cell lines, such as effects on cell cycle progression, apoptosis induction, or perturbation of specific signaling pathways involved in cell proliferation.

Impact on Cellular Signaling Pathways Regulating Cell Proliferation

Research into the biological activities of this compound has revealed its ability to interfere with critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation. Specifically, in androgen-dependent human prostate cancer cells (LNCaP), this compound has been shown to attenuate the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, survival, and proliferation. By inhibiting this pathway, this compound effectively curtails the proliferative signals within these cancer cells.

In androgen-independent prostate cancer cells (PC-3), the compound has been observed to induce a G2/M phase cell cycle arrest. nih.gov This indicates that this compound can halt the cell division process at a critical checkpoint, preventing the cells from completing mitosis and thus inhibiting their proliferation.

Induction of Programmed Cell Death and Autophagy Pathways

A key aspect of this compound's anticancer activity is its ability to induce programmed cell death, primarily through apoptosis and autophagy.

In androgen-dependent LNCaP prostate cancer cells, this compound is a potent inducer of apoptosis. nih.gov This programmed cell death is a direct consequence of the attenuation of the PI3K/Akt/mTOR survival pathway.

Conversely, in androgen-independent PC-3 cells, this compound primarily triggers autophagic cell death. nih.gov Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can sometimes promote cell survival, in this context, it leads to cell demise. Interestingly, the induction of autophagy in PC-3 cells by this compound also sensitizes these cells to undergo apoptosis, suggesting a synergistic interplay between these two cell death mechanisms. nih.gov Furthermore, in vivo studies using nude mice with PC-3 xenografts have confirmed that this compound inhibits tumor growth by inducing both apoptosis and autophagy. nih.gov

The induction of autophagic cell death in PC-3 cells is mediated through an AMP-activated protein kinase (AMPK)-dependent pathway. nih.gov

Investigation of Specific Molecular Targets Mediating Antiproliferative Effects

The primary molecular targets of this compound that mediate its antiproliferative effects appear to be key components of the PI3K/Akt/mTOR and AMPK signaling pathways.

In LNCaP cells, the molecular mechanism is centered on the inhibition of the PI3K/Akt/mTOR signaling cascade. nih.gov This suggests that this compound may directly or indirectly inhibit the activity of one or more kinases within this pathway, leading to the observed induction of apoptosis.

In PC-3 cells, the molecular target shifts to the AMPK signaling pathway. nih.gov Activation of AMPK is a key event leading to the induction of autophagy and G2/M cell cycle arrest. This indicates that this compound acts as an activator of AMPK in this cell type.

The differential effects of this compound on these two prostate cancer cell lines highlight its nuanced and context-dependent mechanism of action.

Structure Activity Relationship Sar Studies of Monaspiloindole and Its Synthetic Analogues

Rational Design and Chemical Synthesis of Monaspiloindole Derivatives

Rational drug design is a strategic approach to discovering and developing new drugs. nih.gov It involves designing molecules that are predicted to bind to a specific biological target, such as an enzyme or receptor, and elicit a desired therapeutic effect. nih.govnih.gov For this compound, this process would begin with its known chemical structure as a starting point.

The chemical synthesis of this compound derivatives would be a cornerstone of any SAR study. Organic chemists would systematically modify different parts of the this compound scaffold. Key areas for modification on the this compound structure would likely include:

The Indole (B1671886) Ring: Modifications could involve introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions of the indole core to probe the electronic and steric requirements for activity.

The Phenylacetic Acid Moiety: The phenyl ring could be substituted, or the carboxylic acid could be converted to esters, amides, or other functional groups to assess their impact on target interaction and pharmacokinetic properties.

The Linker: The ethyl ester linkage between the indole and phenylacetic acid components could be altered in length or composition to evaluate the optimal spatial arrangement of the two key structural motifs.

The synthesis of these new molecules, or analogues, would provide the necessary chemical tools to systematically probe the SAR of this compound.

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. drugdesign.org Identifying the key pharmacophoric elements of this compound is essential for understanding how it interacts with its biological target. drugdesign.orgnih.gov This process typically involves comparing the structures and activities of a series of analogues. drugdesign.org

For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The N-H group of the indole ring and the carbonyl oxygen of the ester and carboxylic acid are potential hydrogen bond donors and acceptors, respectively. nih.gov

Aromatic/Hydrophobic Regions: The indole and phenyl rings represent significant hydrophobic areas that could engage in van der Waals or pi-stacking interactions with a biological target. nih.gov

Ionizable Groups: The carboxylic acid group is ionizable at physiological pH and could participate in ionic interactions. nih.gov

By synthesizing and testing analogues where these features are modified or removed, researchers could map out the essential elements required for biological effect. Computational techniques, such as pharmacophore modeling, can also be employed to generate and refine hypotheses about the key features based on the structures of known active and inactive compounds. arxiv.orgnih.gov

Impact of Structural Modifications on Enzyme Inhibition Efficacy

Initial research has indicated that this compound exhibits weak acetylcholinesterase (AChE) inhibitory activity. To improve this activity, SAR studies would focus on how structural changes affect its ability to inhibit this enzyme. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. wikipedia.orgresearchgate.net

The potency of newly synthesized this compound analogues would be evaluated using enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) value is a common metric used to quantify the effectiveness of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

A hypothetical SAR study might reveal trends such as:

The addition of a specific substituent to the indole ring could enhance binding to a hydrophobic pocket in the enzyme's active site, leading to a lower IC50.

Altering the linker length might improve the positioning of the phenylacetic acid moiety to interact with key amino acid residues, thereby increasing inhibitory potency.

Conversion of the carboxylic acid to an ester could decrease activity if an ionic interaction is crucial for binding.

These findings would be compiled into a data table to visualize the relationship between structure and enzyme inhibition.

Table 1: Hypothetical Data on the Impact of Structural Modifications of this compound Analogues on Acetylcholinesterase (AChE) Inhibition

| Compound | Modification | IC50 (µM) |

| This compound | - | >100 |

| Analogue 1 | 5-Fluoro on indole | 75 |

| Analogue 2 | 6-Chloro on indole | 50 |

| Analogue 3 | Methyl ester | >100 |

| Analogue 4 | Phenyl ring replaced with cyclohexyl | 90 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not currently available.

Structure-Based Approaches to Modulate Antimicrobial and Antiproliferative Effects

While the primary reported activity of this compound is weak AChE inhibition, many indole alkaloids possess antimicrobial and antiproliferative properties. Structure-based drug design would be a powerful tool to explore and optimize these potential activities for this compound. nih.gov This approach relies on having a three-dimensional structure of the biological target, often obtained through techniques like X-ray crystallography or NMR spectroscopy.

If a relevant bacterial or cancer-related enzyme target for this compound were identified, researchers could use computational docking simulations to visualize how this compound and its analogues bind to the active site. This would allow for the rational design of new derivatives with improved binding affinity and, consequently, enhanced antimicrobial or antiproliferative effects. For instance, if docking studies revealed an unoccupied pocket in the active site, new analogues could be designed with substituents that extend into and interact with this pocket, thereby increasing potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. wikipedia.orgmedcraveonline.com QSAR models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of novel, unsynthesized compounds. nih.gov

To develop a QSAR model for this compound and its analogues, a dataset of compounds with their corresponding biological activities (e.g., IC50 values) is required. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Describing molecular connectivity and shape.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates the descriptors to the biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

This model could then be used to predict the activity of new, designed this compound derivatives before they are synthesized, helping to prioritize the most promising candidates for further investigation. The predictive power of a QSAR model is rigorously validated to ensure its reliability.

Computational Chemistry and Molecular Modeling in Monaspiloindole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule (ligand), such as monaspiloindole, and a macromolecular target, typically a protein.

Given that this compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE), molecular docking could be a primary tool to elucidate the structural basis of this inhibition. researchgate.net A hypothetical docking study of this compound into the active site of AChE could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding. The results of such a study would be invaluable for understanding its mechanism of action and for guiding the design of more potent derivatives.

Illustrative Docking Results for this compound with Acetylcholinesterase:

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions (Residues) | TYR121, SER200 |

| Hydrophobic Interactions (Residues) | TRP84, TRP279, PHE330 |

| RMSD (Å) | 1.8 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular docking study. It is not based on published experimental data for this compound.

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.gov This technique complements the static picture provided by molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment.

For this compound, an MD simulation of its complex with a target protein like AChE would be crucial to validate the docking predictions. The simulation could reveal whether the initial binding pose is stable or if the ligand undergoes significant conformational changes. Furthermore, MD simulations can help to identify allosteric sites and understand how the binding of this compound might induce conformational changes in the protein that affect its function.

Illustrative MD Simulation Parameters for this compound-AChE Complex:

| Parameter | Description |

| Simulation Time | 100 ns |

| Force Field | AMBER99SB-ILDN |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: This table provides an example of the parameters that would be used in an MD simulation study. It is not based on published experimental data for this compound.

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Reaction Mechanism Studies

Quantum mechanical (QM) methods are used to study the electronic structure of molecules and can provide highly accurate information about chemical reactions. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a small, reactive region of a system with the efficiency of MM for the larger environment, making them suitable for studying enzymatic reactions. researchgate.net

While the known biological activity of this compound is inhibitory, QM and QM/MM methods could be employed to study its electronic properties and reactivity. For instance, these methods could be used to calculate its molecular orbitals, electrostatic potential, and to predict its metabolic fate by simulating potential reactions with metabolic enzymes like cytochrome P450. Such studies on other indole (B1671886) alkaloids have been crucial in understanding their reactivity and metabolic pathways. researchgate.net

Illustrative QM-Calculated Properties for this compound:

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| Dipole Moment (Debye) | 2.8 |

Note: The data in this table is for illustrative purposes to show the type of results obtained from QM calculations and is not based on published data for this compound.

Virtual Screening and De Novo Design of Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. teknolabjournal.com De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. teknolabjournal.com

The this compound scaffold could serve as a starting point for both virtual screening and de novo design campaigns. By searching for commercially available or synthetically accessible analogs of this compound, virtual screening could rapidly identify other compounds with potentially improved activity against targets like AChE. Furthermore, de novo design algorithms could be used to generate entirely new molecules that retain the key pharmacophoric features of this compound while optimizing properties such as potency and selectivity.

Applications of Machine Learning and Artificial Intelligence in this compound Property Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the prediction of various properties of molecules, including their bioactivity, toxicity, and pharmacokinetic profiles. bohrium.com These approaches can learn from large datasets of known compounds to build predictive models.

In the context of this compound, ML models could be developed to predict the AChE inhibitory activity of a library of its derivatives, even before they are synthesized. By training a model on a dataset of known AChE inhibitors, including other indole alkaloids, it would be possible to predict the activity of novel this compound analogs. This would significantly accelerate the process of identifying the most promising candidates for further experimental investigation.

Advanced Analytical Techniques for Comprehensive Analysis of Monaspiloindole in Research

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolomic Profiling

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the detection and quantification of Monaspiloindole in metabolomic studies. Metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites within a biological system, and techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer the necessary sensitivity and selectivity for this complex task. researchgate.net

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of liquid chromatography with the precise mass analysis of triple quadrupole mass spectrometry. eag.com This method is particularly well-suited for analyzing compounds like this compound, which may be present in complex extracts from fungal cultures. researchgate.net For instance, the initial identification of this compound from Monascus pilosus and later from the endophytic fungus Colletotruchum sp. HK-08 involved the use of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), a variant of LC-MS. researchgate.netnih.gov In a typical metabolomics workflow, an extract from the fungal mycelia is first subjected to liquid chromatography, which separates the various metabolites. nkust.edu.tw The eluent is then introduced into the mass spectrometer, where molecules are ionized and fragmented. LC-MS/MS allows for high specificity by selecting a parent ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then detecting a specific fragment ion. eag.com This process, known as multiple reaction monitoring (MRM), enables the sensitive and accurate quantification of this compound even in the presence of numerous other related metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are complementary techniques often used for volatile or semi-volatile compounds. biocompare.com While LC-MS is generally preferred for less volatile biomolecules, GC-MS can be used for certain metabolites after a derivatization step to increase their volatility and thermal stability. biocompare.com In the context of Monascus metabolomics, GC-MS has been used to study the metabolic effects of gene disruption, providing broad profiles of primary and secondary metabolites. Although direct analysis of this compound by GC-MS is less common than by LC-MS, the technique remains a vital part of a comprehensive metabolomic analysis, capable of identifying other small molecules that may be part of the biosynthetic pathway or related metabolic networks. biocompare.com The combination of both LC-MS/MS and GC-MS/MS provides a more complete picture of the fungal metabolome, facilitating the identification of not only this compound but also its potential precursors and related compounds. mdpi.com

| Technique | Application for this compound | Key Advantages |

| LC-MS/MS | Identification and quantification in complex fungal extracts. | High sensitivity and specificity; suitable for non-volatile compounds in their native state. eag.comnih.gov |

| HRESIMS | Accurate mass measurement for molecular formula determination. nih.gov | Provides high-resolution mass data, enabling unambiguous formula assignment. nih.gov |

| GC-MS/MS | Analysis of volatile and semi-volatile precursors or related metabolites (often requires derivatization). | Excellent separation efficiency for volatile compounds. biocompare.com |

High-Resolution NMR for Complex Mixture Analysis and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of natural products. nih.gov For this compound, high-resolution 1D and 2D NMR experiments were fundamental in determining its unique indole-containing structure, a first for metabolites isolated from Monascus. jst.go.jpresearchgate.net

High-resolution NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule. savemyexams.comlibretexts.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their relative numbers through integration. ccea.org.uk Chemical shifts indicate the electronic environment of the protons, while spin-spin splitting patterns (e.g., doublets, triplets, quartets) reveal the number of neighboring protons, following the n+1 rule. youtube.com The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. spectrabase.com For this compound (C₁₈H₁₇NO₂), these spectra confirmed the presence of an indole (B1671886) ring and a phenylacetic acid ethyl ester moiety. jst.go.jpspectrabase.com

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different molecular fragments and establishing the final structure. nih.govresearchgate.net

The combination of these NMR techniques allowed researchers to unambiguously establish the connectivity of all atoms in this compound, confirming its structure as phenylacetic acid 2-(1H-indol-3-yl)-ethylester. jst.go.jpspectrabase.com Furthermore, NMR is a powerful tool for analyzing complex mixtures without the need for complete purification of every component, making it highly valuable in the early stages of natural product discovery. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Ligand-Target Binding Kinetics and Thermodynamics

Once a bioactive compound like this compound is identified, understanding its interactions with biological targets is the next critical step. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques used to characterize these molecular interactions in detail. malvernpanalytical.comevotec.com

Surface Plasmon Resonance (SPR) is an optical technique that measures real-time binding events between a ligand (e.g., this compound) and a target molecule (e.g., a protein) that is immobilized on a sensor surface. harvard.edumosbri.eu As the ligand flows over the surface and binds to the target, the change in mass at the surface alters the refractive index, which is detected as a change in SPR signal. wikipedia.org This allows for the determination of key kinetic parameters:

Association rate constant (kₐ or kₒₙ): The rate at which the ligand binds to the target. boisestate.edu

Dissociation rate constant (kₑ or kₒff): The rate at which the ligand-target complex breaks apart. boisestate.edu

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated from the ratio of kₑ to kₐ. boisestate.edu

For this compound, which has shown weak acetylcholinesterase (AChE) inhibitory activity, SPR could be used to precisely quantify its binding affinity and kinetics to the AChE enzyme. nih.gov Such data is crucial for understanding the mechanism of action and for guiding any efforts to optimize the compound's inhibitory potency. evotec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edutainstruments.com In an ITC experiment, a solution of the ligand (this compound) is titrated into a sample cell containing the target protein. mosbri.eu The instrument measures the minute temperature changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com The key parameters obtained from ITC are:

Binding Affinity (Kₐ or Kₑ)

Binding Stoichiometry (n): The molar ratio of the ligand to the target in the complex.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

Entropy Change (ΔS): Calculated from the affinity and enthalpy, providing insight into the forces driving the interaction (e.g., hydrophobic effects, conformational changes). harvard.edu

Applying ITC to the this compound-AChE interaction would complement SPR data by providing a full thermodynamic signature, revealing whether the binding is driven by enthalpy or entropy. tainstruments.com This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index due to mass change on a sensor surface. harvard.edu | Heat change (released or absorbed) upon binding in solution. mosbri.eu |

| Key Outputs | kₐ, kₑ, Kₑ (Affinity). boisestate.edu | Kₑ (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy). harvard.edu |

| Sample State | One binding partner is immobilized; the other is in solution. mosbri.eu | Both binding partners are free in solution. tainstruments.com |

| Main Advantage | Provides real-time kinetic rate constants. | Provides a complete thermodynamic profile of the interaction. malvernpanalytical.com |

Advanced Imaging Techniques (e.g., Live-Cell Imaging with Chemical Probes) for Cellular Localization and Dynamics

To understand the biological role of this compound, it is essential to visualize its behavior within a living cell. Advanced imaging techniques, particularly live-cell imaging using fluorescent chemical probes, provide the means to track the compound's location, concentration, and movement in real time. nih.govibs.re.kr

Live-cell imaging allows for the dynamic observation of cellular processes without the artifacts associated with cell fixation. nih.gov To visualize a specific molecule like this compound, it can be modified to create a chemical probe. This typically involves attaching a fluorophore—a molecule that emits light upon excitation—to the compound of interest. The design of such probes is critical; the fluorescent tag should not interfere with the natural activity or localization of the parent molecule. universiteitleiden.nl

Permeable fluorogenic probes are particularly advantageous for this purpose. leica-microsystems.com These probes are designed to be non-fluorescent until they interact with their specific target or enter a particular cellular environment, at which point they "turn on" and emit a strong fluorescent signal. leica-microsystems.com This minimizes background noise and allows for high-contrast imaging. universiteitleiden.nl

If a fluorescently-tagged version of this compound were developed, it could be used in several ways:

Cellular Localization: By imaging cells treated with the probe, researchers could determine where this compound accumulates. For example, does it localize to the mitochondria, the nucleus, or the endoplasmic reticulum? This information provides clues about its potential mechanism of action. nih.gov For instance, the probe CDy2 was used to identify its binding target as mitochondrial aldehyde dehydrogenase (ALDH2) by observing its specific localization. ibs.re.kr

Dynamics and Translocation: Live-cell imaging can track the movement of the probe over time. This could reveal if this compound's localization changes in response to cellular signals or stressors.

Target Engagement: In combination with techniques like Fluorescence Resonance Energy Transfer (FRET), probes can be designed to report on the binding of this compound to its intracellular target, allowing for the observation of ligand-target engagement in a native cellular context. nsf.govnih.gov

These imaging studies would provide crucial spatial and temporal information about this compound's journey and function within the cell, bridging the gap between in vitro biochemical data and its ultimate biological effect.

Future Research Directions and Unexplored Avenues in Monaspiloindole Chemical Biology

Discovery of Novel Molecular Targets and Pathways Mediating Monaspiloindole Activities

The observation that this compound exhibits weak inhibition of acetylcholinesterase (AChE) serves as an important, albeit preliminary, clue to its bioactivity. wikipedia.orgnih.gov Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. wikipedia.orgmedscape.comnih.gov However, the modest nature of this inhibition suggests that AChE may not be the primary or sole target of this compound. It is plausible that this compound interacts with other, as-yet-unidentified molecular targets to exert its biological effects.

Future research should, therefore, cast a wider net to identify novel interacting partners and the downstream signaling pathways modulated by this compound. A comprehensive understanding of these interactions is critical to elucidating its mechanism of action and exploring its full therapeutic potential. nih.govnih.gov

Table 1: Potential Strategies for Novel Target Identification of this compound

| Research Approach | Description | Potential Outcomes |

|---|---|---|

| Affinity Chromatography | Immobilized this compound is used as bait to capture interacting proteins from cell lysates. | Identification of direct binding partners. |

| Yeast Two-Hybrid Screening | A genetic method to screen a library of proteins for interaction with this compound. | Discovery of protein-protein interactions influenced by the compound. |

| Computational Docking | In silico modeling to predict the binding of this compound to a wide range of protein structures. | Prioritization of potential targets for experimental validation. |

| Phenotypic Screening | Assessing the effects of this compound on a diverse panel of cell lines and disease models. | Uncovering unexpected biological activities and associated pathways. |

Development of this compound-Based Chemical Probes for Target Identification

To effectively unravel the molecular targets of this compound, the development of specialized chemical probes is an indispensable step. olemiss.eduuni-konstanz.de These probes are modified versions of the natural product that incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a reactive group for covalent attachment to its target protein(s). nih.gov Such tools enable the visualization and identification of target proteins within a complex cellular environment. kuleuven.be

The design of a this compound-based chemical probe would involve synthetic chemistry to introduce a "clickable" functional group, such as an alkyne or azide, at a position on the molecule that does not interfere with its biological activity. This would allow for the subsequent attachment of a reporter tag via click chemistry. chemrxiv.org These probes could then be used in activity-based protein profiling (ABPP) experiments to identify and isolate the cellular targets of this compound. uni-konstanz.de

Integration of Synthetic Biology and Chemoenzymatic Approaches for Analogue Generation

The natural scarcity of this compound and the desire to explore its structure-activity relationships necessitate the development of efficient synthetic routes for its production and the generation of analogues. Synthetic biology and chemoenzymatic approaches offer powerful platforms to achieve this. rsc.orgijpsjournal.comnih.gov

Synthetic biology could be employed to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound or its precursors. tech4future.infoevonetix.com This would involve identifying the biosynthetic gene cluster responsible for its production in Monascus species and transferring it to a more tractable host organism. nih.govfrontiersin.orgnih.gov

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of traditional organic chemistry, provides another promising avenue. nih.govnih.govchemistryviews.orgbeilstein-journals.org Enzymes from the this compound biosynthetic pathway could be used in vitro to catalyze key steps in the synthesis, while chemical methods could be employed to generate a diverse library of precursors and analogues that are not accessible through purely biological means.

Table 2: Comparison of Approaches for this compound Analogue Generation

| Approach | Advantages | Disadvantages |

|---|---|---|

| Total Synthesis | High degree of control over molecular structure. | Often lengthy, complex, and low-yielding. |

| Synthetic Biology | Potentially scalable and sustainable production. | Requires identification and engineering of biosynthetic pathways. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the flexibility of chemistry. | May require the production and purification of multiple enzymes. |

Ecological Role of this compound in Fungal-Environment Interactions

Secondary metabolites produced by fungi often play crucial roles in their interactions with the surrounding environment. researchgate.netnih.govfrontiersin.org These compounds can act as signaling molecules, antimicrobial agents, or protective compounds against predation or environmental stress. researchgate.net The ecological role of this compound within its native producer, Monascus pilosus, is currently unknown. nii.ac.jpresearchgate.net

Future investigations should aim to understand the function of this compound in the life cycle and ecological niche of the fungus. This could involve studying the expression of the this compound biosynthetic genes under different environmental conditions, such as nutrient limitation, co-cultivation with other microorganisms, or exposure to stressors. nih.govfrontiersin.orgresearchgate.net Elucidating the ecological role of this compound could provide insights into its natural bioactivity and guide the search for novel applications.

Application of Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive and systems-level understanding of this compound, the integration of multiple "omics" technologies is essential. thermofisher.comuu.nlnih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biosynthesis, regulation, and biological effects of this natural product. nih.govfrontiersin.org

Genomics: Sequencing the genome of Monascus pilosus can identify the biosynthetic gene cluster responsible for this compound production. nii.ac.jpfrontiersin.orgmdpi.com

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can reveal how the expression of genes involved in this compound biosynthesis is regulated. nih.gov

Proteomics: Studying the proteome can identify the enzymes involved in the biosynthetic pathway and potential downstream protein targets of this compound.

Metabolomics: Analyzing the metabolome can provide a snapshot of the small-molecule landscape of the cell and how it is altered by the presence or absence of this compound.

By integrating data from these different omics layers, researchers can construct detailed models of the molecular networks that govern the production and activity of this compound, paving the way for its rational engineering and application. uu.nl

Q & A

Q. What are the standard protocols for synthesizing Monaspiloindole in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with protocols emphasizing reproducibility. Key steps include:

- Reaction Optimization : Adjusting temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling reactions) to enhance intermediate stability .

- Characterization : Use of NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity and purity (>95% by HPLC) .

- Purification : Column chromatography or recrystallization to isolate the final compound, with yield tracking at each step .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural properties?

Methodological Answer:

- NMR Spectroscopy : Primary tool for confirming bond connectivity and stereochemistry. ¹H NMR detects proton environments, while ¹³C NMR identifies carbon frameworks .

- FT-IR : Validates functional groups (e.g., indole rings) via characteristic absorption bands .

- X-ray Crystallography : Gold standard for absolute configuration determination, though requires high-purity single crystals .

Q. How should researchers design initial bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets (e.g., enzymes, receptors) based on structural analogs or computational predictions .

- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values .

- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls to validate assay robustness .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate experimental variables (e.g., cell lines, assay conditions) that may explain discrepancies .

- Replication Studies : Reproduce conflicting experiments with standardized protocols, ensuring batch-to-batch compound consistency .

- Statistical Reassessment : Use Bayesian analysis to weigh evidence strength, considering outliers and confounding factors .

Q. How can computational modeling predict this compound’s interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding poses, prioritizing energy-minimized conformations .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and residue interactions .

- Validation : Cross-reference predictions with mutagenesis data or cryo-EM structures to refine models .

Q. What experimental frameworks address low reproducibility in this compound’s pharmacokinetic studies?

Methodological Answer:

- In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 cell assays to predict absorption, validated by rodent pharmacokinetic profiling (plasma t½, AUC) .

- Metabolite Tracking : Employ LC-MS/MS to identify phase I/II metabolites, comparing results across species (e.g., human hepatocytes vs. murine models) .

- FAIR Data Practices : Share raw datasets (dose, formulation) via repositories like Zenodo to enable cross-study validation .

Q. How should researchers design a scoping review to map gaps in this compound’s therapeutic applications?

Methodological Answer:

- Search Strategy : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and databases (PubMed, Scopus) using PICO framework .

- Thematic Coding : Categorize findings by therapeutic area (e.g., oncology, neurology) and mechanistic hypotheses .

- Stakeholder Consultation : Engage clinicians and pharmacologists to prioritize understudied applications .

Methodological Guidelines

- Data Analysis : Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals for biological significance .

- Literature Reviews : Use Covidence or Rayyan for screening and data extraction in systematic reviews .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.